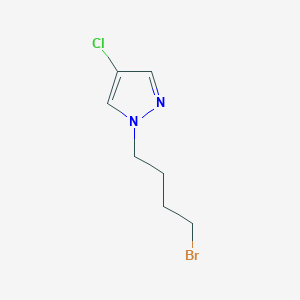

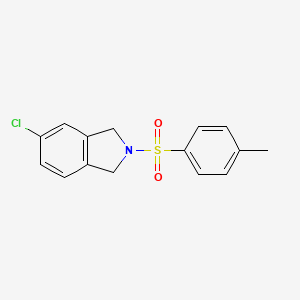

1-(4-Bromobutyl)-4-chloro-1H-pyrazole

Vue d'ensemble

Description

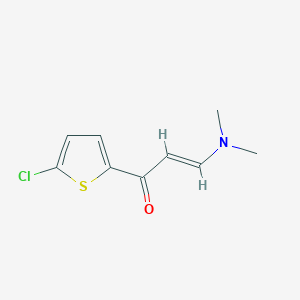

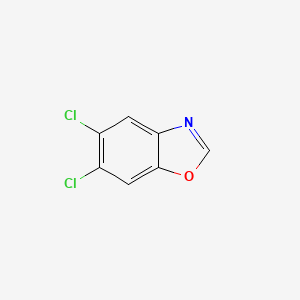

The compound "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" is a halogenated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of halogenated pyrazoles typically involves the reaction of pyrazole with halogenated compounds. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, alkylation of polyfluoroalkyl-containing pyrazoles with 4-bromobutyl acetate in the presence of potassium carbonate leads to a mixture of isomeric pyrazoles . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction, as demonstrated for various halogenated pyrazoles . The crystal structure of 4-bromo-1H-pyrazole has been characterized, and it forms trimeric H-bonding motifs . The structure of "this compound" would likely be influenced by the presence of the bromobutyl and chloro substituents, potentially affecting its supramolecular interactions and stability.

Chemical Reactions Analysis

Halogenated pyrazoles can undergo various chemical reactions, including nucleophilic substitution, cyclization, and dehydrogenation . The bromo and chloro substituents on the pyrazole ring can act as reactive sites for further functionalization, such as cross-coupling reactions . The presence of these substituents could also influence the tautomerism of the compound, as seen in other 4-bromo substituted 1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound would be affected by the halogen atoms and the alkyl chain length . Spectroscopic data such as IR, NMR, and HRMS are essential for characterizing the structure and purity of the synthesized compound . The biological activities, such as insecticidal, fungicidal, and tuberculostatic activities, have been evaluated for similar compounds, indicating potential applications for "this compound" .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Various Substituted Pyrazoles : 4-Substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, including chloro, bromo, and other substituents, under mild conditions with high yields. These pyrazoles' structures were characterized using various spectroscopic methods (Zhang, Liu, Jin, & Sun, 2006).

Tuberculostatic Activity of Pyrazoles : A study explored the alkylation of polyfluoroalkyl-containing pyrazoles, leading to 1-(4-acetoxybutyl)pyrazoles. These compounds exhibited moderate tuberculostatic activity (Ivanova et al., 2011).

Antibacterial Properties : N-alkyl-substituted 4-aryldiazenylpyrazoles have been synthesized, with some showing modest antibacterial activity against Bacillus subtilis (Ivanova, Burgart, & Saloutin, 2013).

Synthesis and Biological Activity : A study focused on the synthesis of a compound involving 1-(4-Bromobutyl)-4-chloro-1H-pyrazole, which demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Catalysis and Nanoparticle Synthesis : Reactions involving 4-bromo-1-(2-chloroethyl)-1H-pyrazole resulted in ligands for synthesizing palladium(II) complexes. These complexes showed potential in catalyzing Suzuki-Miyaura coupling and as precursors for palladium selenium and sulfur nanoparticles (Sharma et al., 2013).

Molecular Structure and Interactions

Structural Analysis of Pyrazoles : A study on NH-pyrazoles with aryl and halogen substituents examined their behavior in solution and solid states, revealing insights into annular tautomerism and molecular interactions (García et al., 2010).

Halogenation and Enzymatic Reactions : Enzymatic chlorination of pyrazoles in the presence of potassium chloride and hydrogen peroxide yielded 4-chloro derivatives, highlighting a method for functionalizing pyrazoles (Franssen, Boven, & Plas, 1987).

Photoluminescence and Electronic Properties

- Photoluminescence of Silver Complexes : Silver(I) trinuclear halopyrazolato complexes, including bromo-substituted pyrazoles, were studied for their solid-state photoluminescence properties, revealing color variations based on halogen substituents (Morishima, Young, & Fujisawa, 2014).

Mécanisme D'action

Target of Action

Bromobutyl compounds have been used as glycosyl donors , suggesting that this compound may interact with carbohydrate-containing structures in biological systems.

Mode of Action

Bromobutyl compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

The compound’s potential to act as a glycosyl donor suggests it may influence carbohydrate metabolism or other pathways involving carbohydrate-containing structures .

Result of Action

Its potential to act as a glycosyl donor suggests it may influence the structure and function of carbohydrate-containing molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromobutyl)-4-chloropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrClN2/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMLLCRHFLBVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCCCBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)